molecular formula C12H9ClN2 B15046665 2-Chloro-4-styryl-pyrimidine

2-Chloro-4-styryl-pyrimidine

Cat. No.: B15046665
M. Wt: 216.66 g/mol
InChI Key: NEKOKWFCEVJIFS-UHFFFAOYSA-N
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Description

2-Chloro-4-styryl-pyrimidine is an organic compound with the molecular formula C12H9ClN2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of a chlorine atom at the second position and a styryl group at the fourth position of the pyrimidine ring. It is known for its applications in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-styryl-pyrimidine typically involves the Suzuki-Miyaura coupling reaction. This reaction is a cross-coupling method that forms carbon-carbon bonds between a boronic acid and a halide using a palladium catalyst. The general reaction conditions include the use of a base, such as potassium carbonate, in an organic solvent like toluene or ethanol, under an inert atmosphere .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-styryl-pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The styryl group can undergo oxidation to form corresponding aldehydes or carboxylic acids.

    Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base.

    Oxidation Reactions: Use oxidizing agents such as potassium permanganate or chromium trioxide.

    Coupling Reactions: Utilize palladium catalysts and boronic acids under inert conditions.

Major Products:

  • Substituted pyrimidines
  • Oxidized derivatives of the styryl group
  • Complex molecules formed through further coupling reactions

Scientific Research Applications

2-Chloro-4-styryl-pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-4-styryl-pyrimidine involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, potentially inhibiting their activity. The styryl group allows for π-π interactions with aromatic amino acids in proteins, while the pyrimidine ring can form hydrogen bonds with active site residues. These interactions can disrupt normal cellular processes, leading to the compound’s bioactivity .

Comparison with Similar Compounds

Comparison: 2-Chloro-4-styryl-pyrimidine is unique due to the presence of the styryl group, which imparts distinct chemical and biological properties. Compared to other chloropyrimidines, it exhibits enhanced π-π interactions and potential for further functionalization through the styryl group. This makes it a valuable compound in the synthesis of complex molecules and the development of new materials and drugs.

Properties

Molecular Formula

C12H9ClN2

Molecular Weight

216.66 g/mol

IUPAC Name

2-chloro-4-(2-phenylethenyl)pyrimidine

InChI

InChI=1S/C12H9ClN2/c13-12-14-9-8-11(15-12)7-6-10-4-2-1-3-5-10/h1-9H

InChI Key

NEKOKWFCEVJIFS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC2=NC(=NC=C2)Cl

Origin of Product

United States

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